N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide is an organic compound with the molecular formula C14H17NO4 It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a 3,4-dimethoxyphenyl ethyl moiety
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor, it could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3,4-Dimethoxyphenethylamine derivatives.
Substitution: Various substituted 3,4-dimethoxyphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3,4-Dimethoxyphenylacetonitrile
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a 3,4-dimethoxyphenyl ethyl moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-6-5-11(10-14(12)19-2)7-8-16-15(17)13-4-3-9-20-13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEFGLHZXCZLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330858 | |
Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146500-16-5 | |
Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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